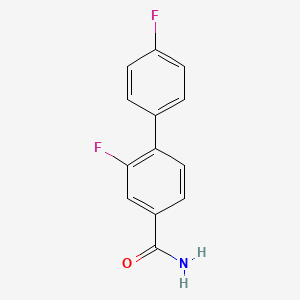

4',2-Difluorobiphenyl-4-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-(2′,4′-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines, has been reported . These compounds were synthesized using a Claisen-Schmidt condensation method . The structures of the synthesized compounds were characterized by elemental analysis, IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis

The molecular structure of 4’,2-Difluorobiphenyl-4-carboxamide has been analyzed using various spectroscopic techniques . The spectral analysis is fully consistent with the given structures . In several cases, the tentative assignments made by analysis of 1H NMR and 13C NMR spectra were verified by analysis of the 1H-13C COSY spectra .Scientific Research Applications

Crop Protection

4’,2-Difluorobiphenyl-4-carboxamide: derivatives have been explored for their potential use in crop protection. Researchers have synthesized novel anthranilic diamides with sulfilimine and sulfoximine functionalities, which showed promising results as insecticides . The N-trifluoroacetyl sulfilimine moiety, in particular, has been identified as a potential structural scaffold for new crop-protecting agents due to its efficacy against insects resistant to ryanodine modulator insecticides .

Antimicrobial Activity

Compounds containing the 4’,2-Difluorobiphenyl-4-carboxamide structure have been evaluated for their ability to inhibit various bacterial and fungal strains. Synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, as well as fungi, and showed inhibitory effects. This suggests potential applications in developing new antimicrobial agents .

Cytotoxicity Studies

The cytotoxicity of 4’,2-Difluorobiphenyl-4-carboxamide derivatives has been investigated using the MTT assay against the Hep-2 cell line. These studies are crucial for understanding the safety profile of new compounds and their potential use in medical applications, such as cancer treatment .

Molecular Docking Studies

Molecular docking studies have been conducted with 4’,2-Difluorobiphenyl-4-carboxamide derivatives to understand their binding interactions with target proteins. This research is significant for drug design and discovery, providing insights into the molecular mechanisms of action .

Antifungal and Insecticidal Activities

A series of derivatives containing the 4’,2-Difluorobiphenyl-4-carboxamide moiety were designed and synthesized, and their antifungal and insecticidal activities were evaluated. These studies contribute to the development of new fungicides and insecticides with improved efficacy .

ADME Properties Enhancement

The incorporation of the 4’,2-Difluorobiphenyl-4-carboxamide structure into compounds has been reported to enhance their absorption, distribution, metabolism, and excretion (ADME) properties. This is particularly important for the pharmacokinetics of drugs, ensuring better bioavailability and therapeutic effectiveness .

properties

IUPAC Name |

3-fluoro-4-(4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFORKFBNRGVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

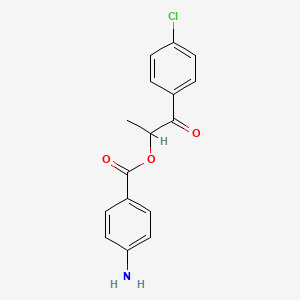

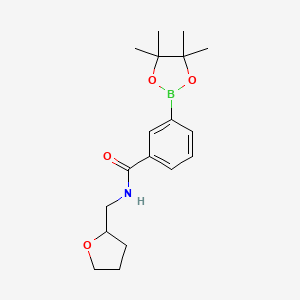

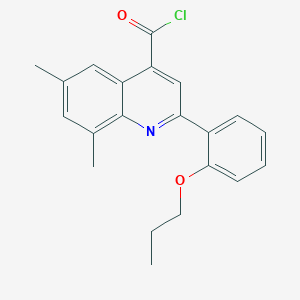

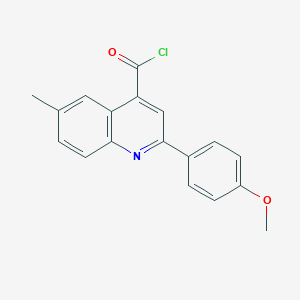

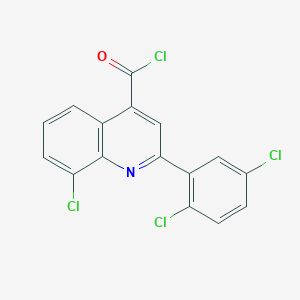

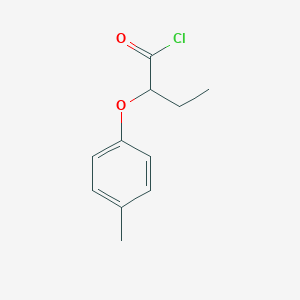

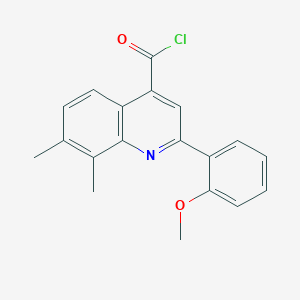

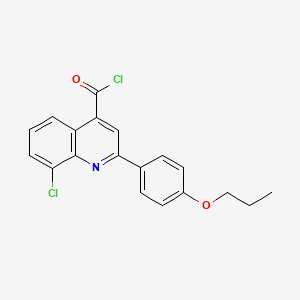

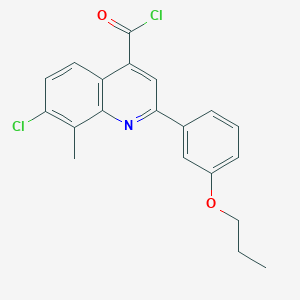

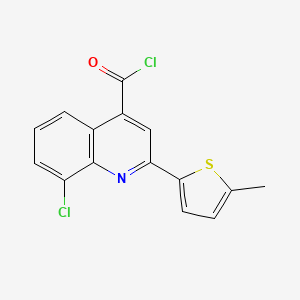

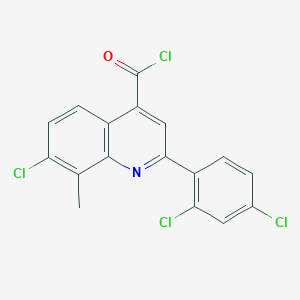

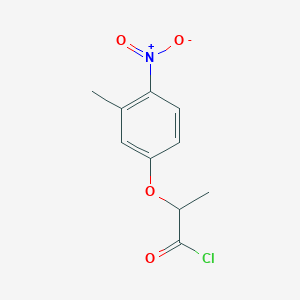

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.